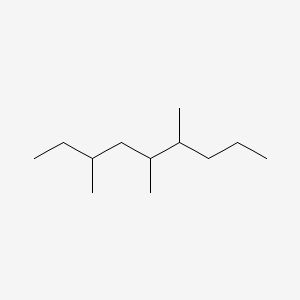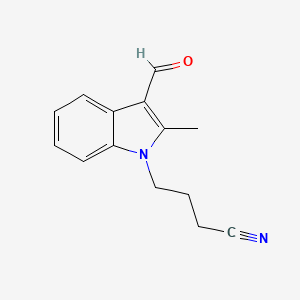
4-(3-Formyl-2-methyl-1H-indol-1-yl)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Formyl-2-methyl-1H-indol-1-yl)butanenitrile is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in many natural products and synthetic drugs, making them a focal point in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Formyl-2-methyl-1H-indol-1-yl)butanenitrile typically involves the reaction of 3-formyl-2-methylindole with butanenitrile under specific conditions. One common method is the Vilsmeier-Haack reaction, which involves the formylation of indole derivatives . The reaction is carried out using reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled temperatures.
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Formyl-2-methyl-1H-indol-1-yl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: 4-(3-Carboxy-2-methyl-1H-indol-1-yl)butanenitrile.
Reduction: 4-(3-Formyl-2-methyl-1H-indol-1-yl)butylamine.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
4-(3-Formyl-2-methyl-1H-indol-1-yl)butanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(3-Formyl-2-methyl-1H-indol-1-yl)butanenitrile involves its interaction with various molecular targets and pathways. The indole ring system can interact with biological receptors, enzymes, and proteins, leading to various pharmacological effects. The formyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Formylindole: Lacks the butanenitrile group, making it less versatile in certain reactions.
2-Methylindole: Lacks the formyl and butanenitrile groups, affecting its biological activity.
4-(1-Methyl-1H-indol-3-yl)butanenitrile: Similar structure but with a methyl group at the 1-position instead of a formyl group
Uniqueness
4-(3-Formyl-2-methyl-1H-indol-1-yl)butanenitrile is unique due to the presence of both formyl and nitrile groups, which enhance its reactivity and potential biological activities. This combination of functional groups allows for diverse chemical modifications and applications in various fields .
Properties
CAS No. |
61921-97-9 |
|---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
4-(3-formyl-2-methylindol-1-yl)butanenitrile |
InChI |
InChI=1S/C14H14N2O/c1-11-13(10-17)12-6-2-3-7-14(12)16(11)9-5-4-8-15/h2-3,6-7,10H,4-5,9H2,1H3 |
InChI Key |
GGFJLVCFQKOCBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CCCC#N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


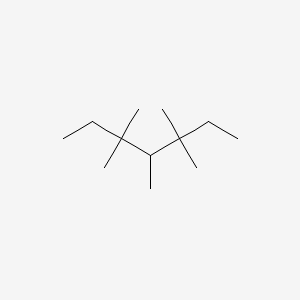
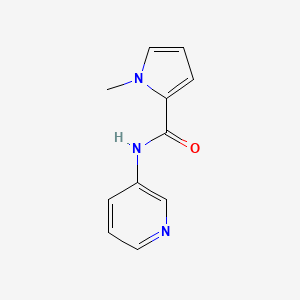
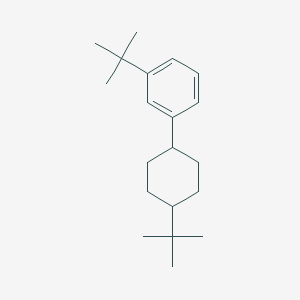
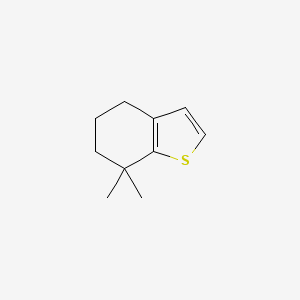

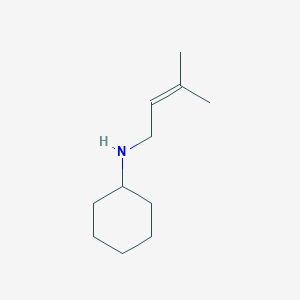
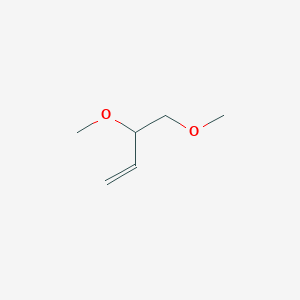
![2,4-Pentanedione, 3-[[1-(2-propenyl)-4(1H)-pyridinylidene]ethylidene]-](/img/structure/B14539508.png)
![4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-diethylaniline](/img/structure/B14539510.png)
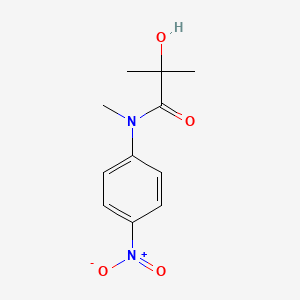
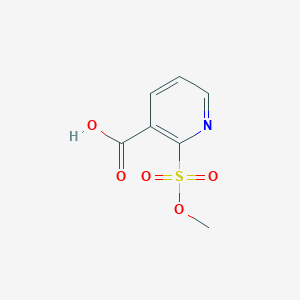
![2-[(4-Methylphenyl)methylidene]-2H-1,3-benzodithiole](/img/structure/B14539533.png)
![1-[3-Ethyl-2-(1-methylcyclohexyl)phenyl]ethan-1-one](/img/structure/B14539542.png)
